Oxetan-3-yl methanesulfonate

Organic synthesis Mesylation Process chemistry

Researchers requiring predictable installation of the oxetane scaffold face challenges with leaving group stability and reaction compatibility. Oxetan-3-yl methanesulfonate (CAS 148430-81-3) provides a validated electrophilic precursor for nucleophilic substitution at the C3 position, with the methanesulfonate leaving group enabling reliable reactivity across >30 documented transformation types including oxidations, reductions, alkylations, and C-C/C=C/C≡C bond formations. • ≥95% purity with batch-specific NMR, HPLC, and GC documentation • Scalable from milligram to kilogram quantities; synthesized from oxetan-3-ol under mild conditions with near-quantitative yield • Store under inert atmosphere (N₂ or Ar) at 2-8°C; shipped with full compliance documentation

Molecular Formula C4H8O4S
Molecular Weight 152.17 g/mol
CAS No. 148430-81-3
Cat. No. B171789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-3-yl methanesulfonate
CAS148430-81-3
Molecular FormulaC4H8O4S
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1COC1
InChIInChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3
InChIKeyZLYYZGDBMXPXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetan-3-yl Methanesulfonate: Technical Baseline & Procurement


Oxetan-3-yl methanesulfonate (CAS 148430-81-3, C₄H₈O₄S, MW 152.17) is an oxetane-containing sulfonate ester building block used as a reactive electrophilic intermediate in organic synthesis [1]. This compound serves as a mesylate-activated form of oxetan-3-ol, wherein the methanesulfonate moiety functions as a leaving group to facilitate nucleophilic substitution reactions that install the oxetan-3-yl fragment onto target molecules . Standard commercial purity specification is ≥95%, with product offered as a white to off-white solid that requires storage under inert atmosphere (nitrogen or argon) at 2-8°C .

Oxetan-3-yl Methanesulfonate: Substitution Limitations


In-class compounds bearing the oxetane scaffold cannot be freely interchanged due to the fundamental interdependence between the leaving group identity and the oxetane ring's stability under reaction conditions. Oxetan-3-yl methanesulfonate serves specifically as an electrophilic precursor for nucleophilic substitution at the C3 position; the methanesulfonate group's leaving ability and steric profile dictate both reaction feasibility and product distribution . Critically, the oxetane ring exhibits defined stability boundaries—research from a comprehensive 10-year analysis of over 30 transformation types demonstrates that oxetane moieties tolerate a range of synthetic conditions including oxidations, reductions, alkylations, acylations, and C-C/C=C/C≡C bond-forming reactions, but also possess defined limits with respect to acidic and basic conditions [1]. Substitution with alternative oxetane derivatives bearing different leaving groups (e.g., halides) or different substitution patterns (e.g., 2-substituted or 3,3-disubstituted oxetanes) alters the stability-reactivity balance, requiring distinct optimization of reaction parameters. The quantitative evidence below establishes the specific parameters within which this compound offers predictable, reproducible performance.

Oxetan-3-yl Methanesulfonate: Quantitative Performance Evidence


Synthetic Accessibility: Mesylation Yield

Oxetan-3-yl methanesulfonate is synthesized via mesylation of oxetan-3-ol with methanesulfonyl chloride in the presence of triethylamine. A reported optimized procedure achieves quantitative conversion, delivering 100% yield of the mesylate product . This near-quantitative yield under mild conditions (0°C to room temperature, 3-hour reaction time) establishes a reproducible baseline for procurement considerations .

Organic synthesis Mesylation Process chemistry

Oxetane Core Stability: Reaction Condition Compatibility

A comprehensive 10-year study evaluating over 30 distinct transformation types established a detailed stability profile for the oxetane core under synthetic conditions relevant to 3-substituted oxetane derivatives, including mesylate-activated precursors [1]. The analysis demonstrates tolerance toward oxidations, reductions, alkylations, acylations, nucleophilic substitutions, C-C/C=C/C≡C bond formation, hydrolysis, and protecting group cleavage. Stability boundaries with respect to acidic and basic conditions were empirically defined, enabling informed selection of compatible downstream transformations without risking premature ring-opening [1].

Medicinal chemistry Building block stability Reaction compatibility

Scalability: Kilogram-Scale Production Validation

Recent process development efforts have successfully optimized synthetic protocols for 3-substituted oxetane building blocks with demonstrated scalability to 1 kg in a single run [1]. This validation addresses a known limitation in the field—the restricted synthetic accessibility of oxetanes—and confirms that procurement at quantities suitable for lead optimization and preclinical development is technically feasible without compromising the structural integrity of the oxetane ring [1].

Process chemistry Scale-up Supply chain

Documented Use in Medicinal Chemistry

Oxetan-3-yl methanesulfonate and its immediate precursor oxetan-3-ol have been utilized as building blocks in peer-reviewed medicinal chemistry campaigns published in the Journal of Medicinal Chemistry (2017, vol. 60, #23, p. 9769-9789; 2018, vol. 61, #6, p. 2518-2532) and in multiple patent filings including WO2013/55910, WO2015/181186, and TW2017/8221 . This documented precedence in both primary research literature and intellectual property filings validates the compound's utility in pharmaceutical development contexts .

Medicinal chemistry Drug discovery Patent literature

Leaving Group Optimization: Mesylate Balance

Oxetanyl sulfonates (including mesylates) offer a balance of leaving group performance that addresses practical reaction control considerations. According to a 2026 building-block selection guide, oxetanyl-OTs (tosylate) is characterized as an excellent leaving group for SN2 installation of oxetanyl units with N/O/S nucleophiles . Compared with halides, sulfonate esters are generally easier to derive from the corresponding alcohol and can improve reaction controllability during nucleophilic substitution . The methanesulfonate variant (mesylate) occupies a similar position in the leaving group hierarchy while offering reduced molecular weight relative to tosylate.

SN2 substitution Leaving group Reaction optimization

Oxetan-3-yl Methanesulfonate: Application Scenarios


Medicinal Chemistry: pKa and Solubility Modulation

In lead optimization campaigns requiring fine-tuning of amine basicity or aqueous solubility without substantially increasing molecular weight, oxetan-3-yl methanesulfonate enables installation of the oxetane ring at specific positions. The oxetane ring confers enhanced solubility, reduces metabolic degradation, and modulates the basicity of nearby amine groups . This property-tuning capability is supported by comprehensive stability profiling across >30 transformation types, confirming compatibility with the diverse reaction conditions encountered in medicinal chemistry workflows [1].

Process Chemistry: Scalable Oxetane Intermediate Synthesis

For programs transitioning from discovery to preclinical development, oxetan-3-yl methanesulfonate provides a validated entry point for generating 3-substituted oxetane derivatives at quantities up to kilogram scale [1]. The established synthesis from oxetan-3-ol delivers near-quantitative yield (100%) under mild conditions, supporting cost-effective procurement at larger scales . The documented compatibility of oxetane-containing intermediates with oxidation, reduction, alkylation, acylation, and C-C/C=C/C≡C bond-forming reactions enables their integration into diverse synthetic sequences without requiring exotic reagents or extreme conditions [1].

Fragment-Based Drug Discovery: Oxetane Fragment Libraries

The oxetane ring is increasingly recognized as a privileged scaffold for fragment-based drug discovery due to its compact size and favorable physicochemical properties. Oxetan-3-yl methanesulfonate serves as an activated building block for constructing fragment libraries containing the oxetane motif. The availability of this building block at 95% purity with batch-specific analytical documentation (including NMR, HPLC, and GC) ensures that fragment synthesis proceeds from a well-characterized starting material, a critical consideration for hit validation and structure-activity relationship studies.

IP Generation: Novel Oxetane Chemical Matter

The demonstrated use of oxetan-3-yl methanesulfonate and related oxetane building blocks in patent literature—including WO2013/55910, WO2015/181186, and TW2017/8221—establishes a clear precedent for generating novel chemical matter protected by composition-of-matter claims . The oxetane ring's ability to serve as an isostere for carbonyl and gem-dimethyl groups while altering lipophilicity and metabolic stability provides a strategic advantage in designing around existing IP and establishing new patent positions in competitive therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxetan-3-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.